Bruceine A, dehydro-

描述

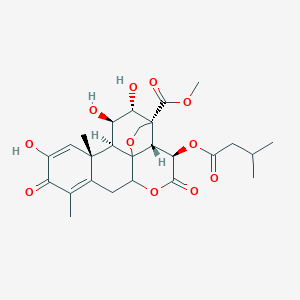

Bruceine A, dehydro- is a quassinoid compound derived from the seeds of the medicinal plant Brucea javanica. Quassinoids are a group of naturally occurring compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimalarial properties. Bruceine A, dehydro- has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bruceine A, dehydro- involves several steps, starting from the extraction of Brucea javanica seeds. The seeds are subjected to ethanol extraction, followed by chromatographic separation to isolate the desired quassinoid compounds. Advanced spectrometric methods, including high-resolution mass spectrometry (HR-MS), ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, are used to elucidate the structure of Bruceine A, dehydro- .

Industrial Production Methods: Industrial production of Bruceine A, dehydro- typically involves large-scale extraction and purification processes. The seeds of Brucea javanica are harvested and processed to obtain the crude extract, which is then subjected to various purification techniques, such as column chromatography and recrystallization, to isolate Bruceine A, dehydro- in its pure form .

化学反应分析

Types of Reactions: Bruceine A, dehydro- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents, such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), are used to introduce oxygen-containing functional groups into the molecule.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce carbonyl groups to alcohols.

Substitution: Various nucleophiles, such as halides and amines, are used to replace specific functional groups in the molecule.

Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Bruceine A, dehydro-. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .

科学研究应用

Chemistry: The compound serves as a valuable scaffold for the synthesis of novel quassinoid derivatives with enhanced biological activity.

Biology: Bruceine A, dehydro- is used in studies investigating its effects on cellular processes, such as apoptosis and cell cycle regulation.

Medicine: The compound has shown promise as an anticancer agent, particularly in the treatment of colon cancer, breast cancer, and other malignancies. .

作用机制

Bruceine A, dehydro- is part of a family of quassinoid compounds, including Bruceine B, Bruceine C, and Bruceine D. These compounds share a similar tetracyclic triterpene structure but differ in their functional groups and biological activities. Bruceine A, dehydro- is unique due to its potent anticancer activity and ability to modulate multiple signaling pathways .

相似化合物的比较

生物活性

Bruceine A, a quassinoid derived from the plant Brucea javanica, exhibits a wide range of biological activities, including antimalarial, antitrypanosomal, and cytotoxic properties. This article explores the biological activity of dehydro-bruceine A, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Synthesis

Dehydro-bruceine A is a derivative of bruceine A, characterized by the removal of hydrogen atoms from specific positions in its chemical structure. This modification can significantly influence its biological activity.

Biological Activities

-

Antimicrobial Activity

- Antimalarial Effects : Dehydro-bruceine A has demonstrated potent antimalarial activity against Plasmodium falciparum. Studies indicate that it inhibits protein synthesis more effectively than nucleic acid synthesis in malaria parasites, making it a promising candidate for further development as an antimalarial agent .

- Antitrypanosomal Activity : Similar to its antimalarial properties, dehydro-bruceine A has shown significant inhibitory effects against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism involves disrupting cellular processes essential for parasite survival .

- Cytotoxicity

-

Insecticidal Properties

- Research indicates that dehydro-bruceine A acts as a neurotoxin against the larvae of Aedes aegypti, leading to hyperexcitation and paralysis. The compound inhibits acetylcholinesterase activity and affects voltage-gated sodium channels (VGSC), which are critical for neuromuscular function in insects .

The mechanisms through which dehydro-bruceine A exerts its biological effects include:

- Inhibition of Protein Synthesis : This is particularly relevant in its antimalarial and antitrypanosomal activities, where it disrupts essential processes within the parasites.

- Neurotoxic Effects : In insects, the inhibition of acetylcholinesterase leads to an accumulation of acetylcholine at synapses, causing overstimulation and eventual paralysis .

- Induction of Apoptosis : In cancer cells, dehydro-bruceine A promotes apoptotic pathways, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of dehydro-bruceine A:

- Study on Larvicidal Activity : A study examining the effects on Aedes aegypti larvae showed that exposure to dehydro-bruceine A resulted in significant morphological damage, including necrosis of gastrointestinal epithelial cells and alterations in respiratory structures. Concentrations as low as 1 ppm caused observable damage, while higher concentrations led to severe physiological disruptions .

- Cytotoxicity Assessment : In vitro tests against KB cells demonstrated that dehydro-bruceine A has a notable cytotoxic effect, with IC50 values indicating significant potency compared to other known anticancer agents .

Summary Table of Biological Activities

属性

IUPAC Name |

methyl (2R,3R,6R,13R,14S,15R,16R,17R)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25(23(33)34-5)9-35-26(20)14(36-22(18)32)7-12-11(3)16(29)13(27)8-24(12,4)19(26)17(30)21(25)31/h8,10,14,17-21,27,30-31H,6-7,9H2,1-5H3/t14-,17-,18-,19-,20+,21+,24+,25+,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSDRSYXOLTAQT-VQRLCXRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C45C(C2(C=C(C1=O)O)C)C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(CO5)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H]3C45[C@@H]([C@]2(C=C(C1=O)O)C)[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(CO5)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10914881 | |

| Record name | Methyl 1,2,10-trihydroxy-8,11a-dimethyl-4-[(3-methylbutanoyl)oxy]-5,9-dioxo-1,4,5,6a,7,9,11a,11b-octahydro-2H-11c,3-(epoxymethano)phenanthro[10,1-bc]pyran-3(3aH)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73435-47-9, 95660-29-0 | |

| Record name | Dehydrobruceine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073435479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,2,10-trihydroxy-8,11a-dimethyl-4-[(3-methylbutanoyl)oxy]-5,9-dioxo-1,4,5,6a,7,9,11a,11b-octahydro-2H-11c,3-(epoxymethano)phenanthro[10,1-bc]pyran-3(3aH)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。